(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxycarbonyl group, an amino group, and a dinitrophenyl-imidazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an appropriate aldehyde.
Introduction of the dinitrophenyl group: This step involves nitration of the phenyl ring, followed by coupling with the imidazole derivative.
Attachment of the benzyloxycarbonyl group: This is usually done through a carbamate formation reaction using benzyl chloroformate.
Final coupling: The amino acid moiety is introduced through a peptide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups on the dinitrophenyl moiety can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole moiety.
Medicine: Investigated for its potential as a drug candidate due to its bioactive groups.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The dinitrophenyl group can participate in electron transfer reactions, affecting redox processes. The benzyloxycarbonyl group can be hydrolyzed, releasing active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid: shares similarities with compounds like:
Uniqueness
- The combination of a benzyloxycarbonyl group, an amino group, and a dinitrophenyl-imidazole moiety makes this compound unique. This structure allows for diverse chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O8/c26-19(27)16(22-20(28)33-11-13-4-2-1-3-5-13)8-14-10-23(12-21-14)17-7-6-15(24(29)30)9-18(17)25(31)32/h1-7,9-10,12,16H,8,11H2,(H,22,28)(H,26,27)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOUAVUVLSUDB-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470457 |
Source
|
Record name | n-cbz-nim-dnp-l-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63013-46-7 |
Source
|
Record name | n-cbz-nim-dnp-l-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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